(2,4-Dimethylphenyl)methanol;nitric acid
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Overview
Description
(2,4-Dimethylphenyl)methanol, also known as 2,4-dimethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. Nitric acid, on the other hand, is a strong acid with the chemical formula HNO3. It is a highly reactive and corrosive substance commonly used in nitration reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, (2,4-Dimethylphenyl)methanol can be produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitrated or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: 2,4-Dimethylbenzylamine.
Substitution: Nitrated or halogenated derivatives of (2,4-Dimethylphenyl)methanol.
Scientific Research Applications
(2,4-Dimethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound of (2,4-Dimethylphenyl)methanol, lacking the methyl substitutions.
2,4-Dimethylbenzaldehyde: The aldehyde precursor used in the synthesis of (2,4-Dimethylphenyl)methanol.
2,4-Dimethylbenzoic Acid: The oxidized product of (2,4-Dimethylphenyl)methanol.
Uniqueness
(2,4-Dimethylphenyl)methanol is unique due to the presence of two methyl groups at the 2 and 4 positions of the benzene ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from other benzyl alcohol derivatives.
Properties
CAS No. |
62285-56-7 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C9H12O.HNO3/c1-7-3-4-9(6-10)8(2)5-7;2-1(3)4/h3-5,10H,6H2,1-2H3;(H,2,3,4) |
InChI Key |
RDIYWXAISNNFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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